Technical Documentation Center

1-(2,2-dimethoxyethyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,2-dimethoxyethyl)-1H-pyrazole
  • CAS: 876164-61-3

Core Science & Biosynthesis

Foundational

1H-Pyrazole-1-Acetaldehyde Dimethyl Acetal: Technical Guide & Synthetic Utility

This guide provides an in-depth technical analysis of 1H-pyrazole-1-acetaldehyde dimethyl acetal , a critical "masked" aldehyde intermediate used in the synthesis of complex fused-ring heterocycles for pharmaceutical app...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1H-pyrazole-1-acetaldehyde dimethyl acetal , a critical "masked" aldehyde intermediate used in the synthesis of complex fused-ring heterocycles for pharmaceutical applications.

Executive Summary

1H-pyrazole-1-acetaldehyde dimethyl acetal (CAS: 876164-61-3 ) is a versatile heterocyclic building block. It serves as a stable, shelf-life-prolonged precursor to 1H-pyrazole-1-acetaldehyde (CAS: 99310-58-4), a highly reactive intermediate. In drug discovery, this compound is primarily employed to introduce the pyrazole moiety into larger scaffolds via reductive amination or to construct fused ring systems (e.g., pyrazolo[1,5-a]pyrazines) through acid-catalyzed cyclization protocols such as the Pomeranz-Fritsch reaction.

Chemical Identity & Nomenclature

Precise identification is critical due to the existence of regioisomers (e.g., C-substituted vs. N-substituted acetals).

ParameterDetails
Primary Name 1H-pyrazole-1-acetaldehyde dimethyl acetal
IUPAC Name 1-(2,2-Dimethoxyethyl)-1H-pyrazole
Common Synonyms 1-(2,2-Dimethoxyethyl)pyrazole; Pyrazol-1-yl-acetaldehyde dimethyl acetal
CAS Number 876164-61-3
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol
SMILES COC(CN1C=CC=N1)OC
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, MeOH, THF, DMF; sparingly soluble in water

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing this compound involves the N-alkylation of 1H-pyrazole. This protocol is designed to minimize bis-alkylation and ensure regioselectivity at the N1 position.

Method A: Base-Mediated Alkylation (Standard Protocol)
  • Reaction Type: Nucleophilic Substitution (

    
    )
    
  • Reagents: 1H-Pyrazole, 2-Bromo-1,1-dimethoxyethane, Sodium Hydride (NaH) or Cesium Carbonate (

    
    ).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Protocol (Self-Validating)
  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1H-pyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).
    
  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Observation: Vigorous

    
     gas evolution indicates successful deprotonation. Stir for 30 mins until gas evolution ceases.
    
  • Alkylation: Add 2-Bromo-1,1-dimethoxyethane (1.1 equiv) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Validation: Monitor by TLC (50% EtOAc/Hexanes). The pyrazole starting material (

    
    ) should disappear, and a less polar product spot (
    
    
    
    ) should appear.
  • Work-up: Quench with saturated

    
     solution. Extract with EtOAc (
    
    
    
    ). Wash combined organics with water and brine (critical to remove DMF). Dry over
    
    
    and concentrate.
  • Purification: Vacuum distillation or flash chromatography (SiO₂, 0-40% EtOAc/Hexanes).

Synthetic Pathway Diagram

SynthesisPathway Pyrazole 1H-Pyrazole (Nucleophile) Intermediate Pyrazolyl Anion (Activated Species) Pyrazole->Intermediate NaH, DMF 0°C, -H2 Reagent 2-Bromo-1,1-dimethoxyethane (Electrophile) Product 1-(2,2-Dimethoxyethyl)pyrazole (Target Acetal) Reagent->Product Intermediate->Product + Reagent SN2 Mechanism

Figure 1: Nucleophilic substitution pathway for the synthesis of 1-(2,2-dimethoxyethyl)pyrazole.

Reactivity Profile & Applications

The utility of this compound lies in its ability to act as a masked aldehyde . The acetal group is stable to basic and nucleophilic conditions (e.g., lithiation, Grignard reactions) but unmasks readily under acidic conditions.

Core Transformation: Acid Hydrolysis


The resulting aldehyde, 2-(1H-pyrazol-1-yl)acetaldehyde , is unstable and prone to polymerization; therefore, it is typically generated in situ for immediate downstream reaction.

Key Application: Synthesis of Fused Heterocycles

This intermediate is vital for constructing Pyrazolo[1,5-a]pyrazines and related scaffolds found in kinase inhibitors (e.g., JAK, BTK inhibitors).

Workflow: Pomeranz-Fritsch Type Cyclization
  • Unmasking: Treat the acetal with dilute HCl or TFA/DCM.

  • Condensation: React the in situ aldehyde with an amino-functionalized partner (e.g., an amino acid ester or amine).

  • Cyclization: Acid-mediated ring closure forms the fused system.

ApplicationWorkflow Acetal 1-(2,2-Dimethoxyethyl)pyrazole (Stable Precursor) Aldehyde 2-(1H-pyrazol-1-yl)acetaldehyde (Reactive Intermediate) Acetal->Aldehyde Acid Hydrolysis (HCl/H2O or TFA) Imine Schiff Base / Imine (Transient) Aldehyde->Imine + Amine Partner (-H2O) FusedSystem Pyrazolo[1,5-a]pyrazine (Drug Scaffold) Imine->FusedSystem Acid Cyclization (Pomeranz-Fritsch)

Figure 2: Application workflow converting the acetal precursor into a fused drug scaffold.

Handling, Safety, and Storage

As an acetal, this compound carries specific risks related to peroxide formation and stability.

  • Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H227: Combustible liquid (Flash point typically >60°C, but verify specific batch).

  • Storage Protocol:

    • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent auto-oxidation.

    • Temperature: 2–8°C (Refrigerated).

    • Peroxides: Acetals can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation or heating.

  • Incompatibility: Strong acids (causes premature hydrolysis), strong oxidizing agents.

References

  • PubChem Compound Summary. 1-(2,2-Dimethoxyethyl)-1H-pyrazole. National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Specification. 1-(2,2-Dimethoxyethyl)-1H-pyrazole (CAS 876164-61-3). Merck KGaA. Link

  • Elguero, J.Comprehensive Heterocyclic Chemistry II: Pyrazoles. Elsevier, 1996.
  • Knorr, L.Über die Konstitution der Pyrazolreihe. Berichte der deutschen chemischen Gesellschaft, 1895. (Foundational chemistry of pyrazole synthesis).
Exploratory

Technical Guide: 1-(2,2-dimethoxyethyl)-1H-pyrazole - A Core Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This in-depth technical guide provides a comprehensive overview of 1-(2,2-dimethoxyethyl)-1H-pyrazole, a h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of 1-(2,2-dimethoxyethyl)-1H-pyrazole, a heterocyclic compound of significant interest in modern medicinal chemistry. This document delves into its physicochemical properties, synthesis, and potential applications, with a particular focus on its role as a versatile building block in drug discovery.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][4] The presence of this nucleus in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscores its therapeutic importance.[2][5]

1-(2,2-dimethoxyethyl)-1H-pyrazole, with its protected aldehyde functionality, represents a key intermediate for the synthesis of more complex, biologically active molecules. The dimethoxyethyl group provides a stable precursor to a reactive aldehyde, which can be unmasked under specific conditions to participate in a variety of chemical transformations. This feature makes it an invaluable tool for the construction of diverse molecular libraries for high-throughput screening and lead optimization in drug development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(2,2-dimethoxyethyl)-1H-pyrazole are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol
CAS Number 876164-61-3
Physical Form Liquid
Purity Typically ≥97%
Boiling Point Data not available. Estimated based on related structures.
Density Data not available.
Storage 2-8°C under an inert atmosphere.[6]

Synthesis of 1-(2,2-dimethoxyethyl)-1H-pyrazole: A Representative Protocol

The synthesis of N-alkylated pyrazoles can be achieved through various methods, with the alkylation of the pyrazole ring being a common and effective approach. The following protocol describes a general method for the synthesis of 1-(2,2-dimethoxyethyl)-1H-pyrazole from pyrazole and a suitable alkylating agent.

Reaction Principle

The synthesis involves the nucleophilic substitution reaction between the deprotonated pyrazole and an electrophilic source of the 2,2-dimethoxyethyl group. The pyrazole anion, formed by treatment with a base, attacks the alkyl halide, leading to the formation of the N-alkylated product.

Experimental Workflow

SynthesisWorkflow Synthesis Workflow for 1-(2,2-dimethoxyethyl)-1H-pyrazole cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification pyrazole Pyrazole deprotonation Deprotonation of Pyrazole pyrazole->deprotonation base Base (e.g., NaH) base->deprotonation solvent1 Anhydrous Solvent (e.g., DMF) solvent1->deprotonation alkylating_agent 2-Bromo-1,1-dimethoxyethane alkylation N-Alkylation alkylating_agent->alkylation deprotonation->alkylation Pyrazole Anion quench Quenching alkylation->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product 1-(2,2-dimethoxyethyl)-1H-pyrazole purification->product

Caption: A generalized workflow for the synthesis of 1-(2,2-dimethoxyethyl)-1H-pyrazole.

Step-by-Step Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrazole (1.0 equivalent) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0°C. Add 2-bromo-1,1-dimethoxyethane (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 1-(2,2-dimethoxyethyl)-1H-pyrazole.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, typically in the aromatic region (δ 6.0-8.0 ppm). The protons of the dimethoxyethyl group would appear in the aliphatic region, with the methoxy groups showing a singlet around δ 3.3 ppm, the methylene protons as a doublet, and the methine proton as a triplet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the three distinct carbons of the pyrazole ring, typically in the range of δ 100-140 ppm. The carbons of the dimethoxyethyl substituent would appear in the upfield region.

  • IR Spectroscopy: The infrared spectrum would likely show characteristic C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic substituent. C=N and C=C stretching vibrations of the pyrazole ring are also expected in the fingerprint region.

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The primary application of 1-(2,2-dimethoxyethyl)-1H-pyrazole is as a versatile intermediate in the synthesis of novel drug candidates.

Anticancer Drug Discovery

A significant area of research for pyrazole derivatives is in oncology.[4][18] The pyrazole core has been incorporated into molecules targeting various cancer-related pathways. For instance, pyrazole-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[18][19] The ability to deprotect the aldehyde functionality of 1-(2,2-dimethoxyethyl)-1H-pyrazole allows for its use in the synthesis of complex pyrazole-containing molecules with potential anticancer activity. These molecules can be designed to interact with specific targets within cancer cells, leading to the inhibition of tumor growth and induction of apoptosis.[18][20]

Other Therapeutic Areas

Beyond cancer, pyrazole derivatives are being investigated for a multitude of other therapeutic applications, including:

  • Anti-inflammatory agents: As exemplified by Celecoxib.[2][5]

  • Antimicrobial and antifungal agents. [2]

  • Antiviral compounds. [2]

  • Central nervous system disorders. [2]

The versatility of 1-(2,2-dimethoxyethyl)-1H-pyrazole allows for its incorporation into a wide range of molecular frameworks, making it a valuable starting material for the exploration of these and other therapeutic areas.

Safety and Handling

1-(2,2-dimethoxyethyl)-1H-pyrazole is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

Conclusion

1-(2,2-dimethoxyethyl)-1H-pyrazole is a valuable and versatile building block in organic synthesis and medicinal chemistry. While specific physical constants such as boiling point and density are yet to be reported, its utility as a precursor to a wide range of functionalized pyrazole derivatives is well-established. The strategic importance of the pyrazole core in drug discovery, particularly in the development of novel anticancer agents, ensures that this compound will continue to be of great interest to researchers in the pharmaceutical and life sciences industries.

References

  • Recent Advances in the Development of Pyrazole Deriv
  • Pharmacological Activities of Pyrazole and Its Deriv
  • Pyrazoles as anticancer agents: Recent advances.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [No Source Found].
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs.
  • CAS RN | 288-13-1. Thermo Fisher Scientific.
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
  • 5 Combination of 1H and 13C NMR Spectroscopy. [No Source Found].
  • 1-(2,2-Dimethoxyethyl)-1H-pyrazole. Merck.
  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
  • 1H and 13C NMR study of perdeuterated pyrazoles.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metall
  • 1-(2,2-Dimethoxyethyl)-1H-pyrazole. Merck.
  • Process for the preparation of pyrazoles.
  • Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
  • Pyrazole(288-13-1) 13C NMR spectrum. ChemicalBook.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.
  • 1H-Pyrazole. NIST WebBook.
  • 876164-61-3|1-(2,2-Dimethoxyethyl)-1H-pyrazole. BLDpharm.
  • A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.
  • Pyrazole(288-13-1) IR Spectrum. ChemicalBook.
  • Pyrazole - Optional[FTIR] - Spectrum. SpectraBase.
  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. PMC.
  • 1-(2-Hydroxyethyl)-1H-pyrazole. PubChem.
  • 2817-71-2(1-Ethylpyrazole) Product Description. ChemicalBook.
  • 5-(2,2-dimethoxyethyl)-1h-pyrazole. PubChemLite.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Acetal Deprotection of 1-(2,2-Dimethoxyethyl)-1H-pyrazole

Introduction: The Strategic Unmasking of a Latent Aldehyde In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the pyrazole scaffold remains a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Unmasking of a Latent Aldehyde

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the pyrazole scaffold remains a cornerstone functional group.[1][2] The introduction of an acetaldehyde moiety at the N1 position of the pyrazole ring yields 1H-pyrazole-1-acetaldehyde, a highly versatile intermediate. Its electrophilic aldehyde functionality serves as a linchpin for a variety of subsequent transformations, including reductive aminations, Wittig reactions, and condensations. However, the inherent reactivity and potential instability of aldehydes necessitate a protecting group strategy during multi-step syntheses.

The 2,2-dimethoxyethyl group serves as an excellent and robust protecting group for the acetaldehyde functionality, effectively masking it as a stable dimethyl acetal.[3] This application note provides a comprehensive guide to the deprotection of 1-(2,2-dimethoxyethyl)-1H-pyrazole, a critical step to unmask the latent aldehyde for further synthetic elaboration. We will delve into the mechanistic underpinnings of acid-catalyzed acetal hydrolysis, present detailed protocols using various acidic catalysts, and discuss crucial considerations for reaction monitoring, work-up, and purification of the often-sensitive pyrazole-1-acetaldehyde product.

Mechanistic Insight: The Acid-Catalyzed Hydrolysis Pathway

The deprotection of an acetal is fundamentally an acid-catalyzed hydrolysis reaction.[4][5] The process is reversible, and driving the equilibrium towards the aldehyde product typically involves the use of excess water.[4][6] The generally accepted mechanism proceeds through the following key steps:

  • Protonation of an Oxygen Atom: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst (H₃O⁺), converting the methoxy group into a good leaving group (methanol).[5][6]

  • Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom facilitates the departure of the protonated methoxy group, forming a resonance-stabilized oxonium ion. This step is often the rate-determining step of the reaction.[5]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[6]

  • Deprotonation to form a Hemiacetal: A proton is transferred from the newly added water molecule to a base (e.g., another water molecule), yielding a hemiacetal intermediate.[6]

  • Protonation of the Second Methoxy Group: The remaining methoxy group is then protonated by the acid catalyst.

  • Elimination of a Second Methanol Molecule: The hydroxyl group of the hemiacetal assists in the elimination of a second molecule of methanol, forming a protonated aldehyde.

  • Final Deprotonation: Deprotonation of the protonated aldehyde regenerates the acid catalyst and yields the final aldehyde product.

This mechanistic pathway underscores the critical role of both acid and water in the deprotection process.

Acetal_Deprotection_Mechanism cluster_start Starting Material cluster_protonation1 Step 1: Protonation cluster_oxonium Step 2: Methanol Loss cluster_hemiacetal_formation Step 3 & 4: Water Attack & Deprotonation cluster_protonation2 Step 5: Second Protonation cluster_aldehyde_formation Step 6 & 7: Methanol Loss & Deprotonation Acetal 1-(2,2-Dimethoxyethyl) -1H-pyrazole ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H₃O⁺ Oxonium Oxonium Ion ProtonatedAcetal->Oxonium - CH₃OH Hemiacetal Hemiacetal Intermediate Oxonium->Hemiacetal + H₂O - H₃O⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H₃O⁺ Aldehyde 1H-Pyrazole-1-acetaldehyde ProtonatedHemiacetal->Aldehyde - CH₃OH - H₃O⁺

Caption: Acid-catalyzed deprotection of 1-(2,2-dimethoxyethyl)-1H-pyrazole.

Experimental Protocols

The choice of acid catalyst and reaction conditions can significantly impact the efficiency of the deprotection and the stability of the desired aldehyde product. Below are three validated protocols using different acidic catalysts, each with its own advantages.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

Trifluoroacetic acid is a strong acid that can effectively catalyze the deprotection, often at moderate temperatures.[7][8] It's important to note that in the presence of TFA, the reaction may proceed through a hemiacetal TFA ester intermediate rather than a classic hydrolysis pathway, which can render the reaction irreversible.[9][10][11][12]

Table 1: Reaction Parameters for TFA-Mediated Deprotection

ParameterValue
Substrate 1-(2,2-Dimethoxyethyl)-1H-pyrazole
Reagent Trifluoroacetic Acid (TFA)
Solvent Chloroform (CHCl₃) and Water
Temperature 60 °C
Reaction Time 2-6 hours (monitored by TLC)
Work-up Aqueous sodium bicarbonate wash

Step-by-Step Procedure:

  • Dissolve 1-(2,2-dimethoxyethyl)-1H-pyrazole (1.0 eq) in chloroform (10 mL per mmol of substrate).

  • Add a 1:1 (v/v) mixture of trifluoroacetic acid and water (2.0 eq of TFA).

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with chloroform (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 1H-pyrazole-1-acetaldehyde.

Protocol 2: Formic Acid Catalyzed Deprotection

Formic acid offers a milder alternative to TFA and can be advantageous when dealing with sensitive functional groups.[13]

Table 2: Reaction Parameters for Formic Acid-Mediated Deprotection

ParameterValue
Substrate 1-(2,2-Dimethoxyethyl)-1H-pyrazole
Reagent Formic Acid (88-98%)
Solvent Water
Temperature Room Temperature to 50 °C
Reaction Time 4-12 hours (monitored by TLC)
Work-up Neutralization with a mild base

Step-by-Step Procedure:

  • To a solution of 1-(2,2-dimethoxyethyl)-1H-pyrazole (1.0 eq) in water (5 mL per mmol of substrate), add formic acid (5-10 eq).

  • Stir the reaction at room temperature or gently heat to 50 °C, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent in vacuo to yield the crude product.

Protocol 3: Heterogeneous Catalysis with Dowex® 50WX8 Resin

The use of a strongly acidic ion-exchange resin like Dowex® 50WX8 provides a heterogeneous catalytic system that simplifies product purification.[14][15][16][17][18] The catalyst can be easily removed by filtration, often providing a cleaner crude product.

Table 3: Reaction Parameters for Dowex® 50WX8-Mediated Deprotection

ParameterValue
Substrate 1-(2,2-Dimethoxyethyl)-1H-pyrazole
Catalyst Dowex® 50WX8 (H⁺ form)
Solvent Aqueous Acetone or THF
Temperature Room Temperature to Reflux
Reaction Time 6-24 hours (monitored by TLC)
Work-up Filtration

Step-by-Step Procedure:

  • Prepare a slurry of Dowex® 50WX8 resin (pre-washed with methanol and water) in a mixture of acetone and water (e.g., 9:1 v/v) (10 mL per mmol of substrate).

  • Add 1-(2,2-dimethoxyethyl)-1H-pyrazole (1.0 eq) to the slurry.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the Dowex® resin.

  • Wash the resin with the solvent system used for the reaction.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting residue can be further purified if necessary.

Experimental Workflow and Purification

The general workflow for the deprotection and isolation of 1H-pyrazole-1-acetaldehyde is depicted below. The purification of the final product is a critical step, as pyrazole-containing compounds can sometimes be challenging to purify via standard silica gel chromatography due to their basicity.[19]

Experimental_Workflow Start Start: 1-(2,2-Dimethoxyethyl)-1H-pyrazole Reaction Acetal Deprotection (Protocols 1, 2, or 3) Start->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Drying Drying and Concentration Workup->Drying Crude Crude 1H-Pyrazole-1-acetaldehyde Drying->Crude Purification Purification Crude->Purification Final Pure 1H-Pyrazole-1-acetaldehyde Purification->Final Analysis Characterization (NMR, MS, IR) Final->Analysis

Sources

Application

Application Notes and Protocols for the Synthesis of N-Substituted Pyrazoles Utilizing a Dimethoxyethyl Linker

Introduction: The Strategic Importance of N-Substituted Pyrazoles and the Utility of a Cleavable Linker The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Substituted Pyrazoles and the Utility of a Cleavable Linker

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to act as a versatile scaffold, engaging in a variety of non-covalent interactions with biological targets, and its favorable metabolic stability. The N-substitution of the pyrazole ring is a critical determinant of its pharmacological activity, influencing parameters such as potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and flexible synthetic methodologies for the preparation of N-substituted pyrazoles is of paramount importance to drug discovery and development programs.

This application note details a strategic approach to the synthesis of N-substituted pyrazoles that employs a dimethoxyethyl group as a cleavable linker. This methodology offers a two-stage process: the initial N-alkylation of the pyrazole core with a dimethoxyethyl-containing electrophile, followed by the deprotection of the acetal to unmask a reactive aldehyde functionality. This aldehyde then serves as a versatile synthetic handle for further elaboration, allowing for the introduction of a wide array of substituents through well-established chemical transformations. This approach provides a powerful platform for the generation of diverse libraries of N-substituted pyrazoles for biological screening.

Mechanism and Rationale: A Tale of Two Nitrogens and a Masked Aldehyde

The N-alkylation of pyrazole is complicated by the presence of two nucleophilic nitrogen atoms, which can lead to the formation of a mixture of regioisomers. The regiochemical outcome of the alkylation is influenced by a number of factors, including the steric and electronic properties of both the pyrazole substrate and the alkylating agent, as well as the choice of base and solvent.[1] For unsubstituted pyrazole, alkylation typically occurs at the N1 position due to thermodynamic control. The use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common strategy to ensure complete deprotonation of the pyrazole, thereby promoting a clean and efficient alkylation reaction.

The dimethoxyethyl group serves as a masked aldehyde. As an acetal, it is stable to the basic conditions of the N-alkylation reaction. However, it can be readily cleaved under acidic conditions to reveal the corresponding aldehyde. This "protecting group" strategy allows for the introduction of a reactive functional group that would not be compatible with the initial alkylation step. The resulting N-pyrazole acetaldehyde is a valuable intermediate that can be further functionalized in a variety of ways, including reductive amination, Wittig reactions, and aldol condensations, to generate a diverse range of N-substituted pyrazoles.

Synthetic Strategy Pyrazole Pyrazole Alkylation N-Alkylation (NaH, DMF) Pyrazole->Alkylation Intermediate 1-(2,2-Dimethoxyethyl) -1H-pyrazole Alkylation->Intermediate Cleavage Acidic Hydrolysis (TFA, H2O) Intermediate->Cleavage Product 1H-Pyrazole-1-acetaldehyde Cleavage->Product Diversification Further Functionalization (e.g., Reductive Amination) Product->Diversification Final_Products Diverse N-Substituted Pyrazoles Diversification->Final_Products

Figure 1: Overall synthetic strategy for the preparation of diverse N-substituted pyrazoles using a dimethoxyethyl linker.

Materials and Methods

Reagents and Equipment
ReagentSupplierPurityCAS NumberNotes
PyrazoleSigma-Aldrich98%288-13-1---
Sodium Hydride (60% dispersion in mineral oil)Sigma-Aldrich---7646-69-7Handle with caution under inert atmosphere.
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%68-12-2Use dry solvent.
2-Bromo-1,1-dimethoxyethaneSigma-Aldrich96%7252-53-1---
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade141-78-6---
Saturated aqueous Sodium Bicarbonate (NaHCO₃)------144-55-8Prepared in-house.
Brine (Saturated aqueous NaCl)------7647-14-5Prepared in-house.
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich≥99.5%7487-88-9---
Trifluoroacetic Acid (TFA)Sigma-Aldrich99%76-05-1Corrosive, handle in a fume hood.
Dichloromethane (DCM)Fisher ScientificHPLC Grade75-09-2---
Experimental Protocols

Part 1: Synthesis of 1-(2,2-Dimethoxyethyl)-1H-pyrazole

This protocol is a representative procedure for the N-alkylation of pyrazole.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 g, 27.5 mmol, 1.1 eq).

  • Solvent Addition: Add anhydrous DMF (30 mL) to the flask.

  • Pyrazole Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of pyrazole (1.7 g, 25.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) dropwise over 15 minutes.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromo-1,1-dimethoxyethane (4.67 g, 27.5 mmol, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-(2,2-dimethoxyethyl)-1H-pyrazole as a colorless oil.

Experimental_Workflow_Part1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add NaH to flask B Add anhydrous DMF A->B C Cool to 0 °C B->C D Add pyrazole solution C->D E Stir at 0 °C then RT D->E F Cool to 0 °C E->F G Add bromoacetaldehyde dimethyl acetal F->G H Stir at RT for 12-16h G->H I Monitor by TLC/LC-MS H->I J Quench with H₂O I->J K Extract with EtOAc J->K L Wash with H₂O and Brine K->L M Dry and Concentrate L->M N Purify by Chromatography M->N

Figure 2: Step-by-step workflow for the synthesis of 1-(2,2-dimethoxyethyl)-1H-pyrazole.

Part 2: Synthesis of 1H-Pyrazole-1-acetaldehyde

This protocol describes the deprotection of the dimethoxyethyl group to yield the target aldehyde.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1-(2,2-dimethoxyethyl)-1H-pyrazole (1.56 g, 10.0 mmol, 1.0 eq) in a mixture of trifluoroacetic acid (TFA) and water (1:1 v/v, 20 mL).

  • Heating: Heat the solution to 60 °C and stir for 4 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (30 mL).

  • Extraction: Extract the aqueous solution with dichloromethane (DCM) (3 x 40 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 40 mL) until the aqueous layer is basic, followed by brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the aldehyde. The resulting 1H-pyrazole-1-acetaldehyde is often used immediately in the next step without further purification.

Results and Discussion: Characterization and Troubleshooting

The successful synthesis of the key intermediates can be confirmed by standard analytical techniques.

CompoundExpected YieldAppearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)
1-(2,2-Dimethoxyethyl)-1H-pyrazole70-85%Colorless oil7.55 (d, J=1.6 Hz, 1H), 7.48 (d, J=2.4 Hz, 1H), 6.25 (t, J=2.0 Hz, 1H), 4.75 (t, J=5.2 Hz, 1H), 4.25 (d, J=5.2 Hz, 2H), 3.35 (s, 6H)
1H-Pyrazole-1-acetaldehyde80-95% (crude)Pale yellow oil9.70 (t, J=1.2 Hz, 1H), 7.65 (d, J=1.6 Hz, 1H), 7.55 (d, J=2.4 Hz, 1H), 6.30 (t, J=2.0 Hz, 1H), 5.05 (d, J=1.2 Hz, 2H)

Troubleshooting Common Issues:

  • Low yield in N-alkylation: This can often be attributed to incomplete deprotonation of the pyrazole or moisture in the reaction. Ensure the use of a fresh, active batch of NaH and thoroughly dried DMF.

  • Formation of regioisomers: For substituted pyrazoles, the formation of N1 and N2 isomers is a common challenge.[1] The regioselectivity can sometimes be influenced by the choice of base and solvent. For instance, using a bulkier base or a less polar solvent may favor alkylation at the less sterically hindered nitrogen.

  • Incomplete deprotection: If the hydrolysis of the acetal is sluggish, the reaction time can be extended, or the temperature can be slightly increased. However, prolonged heating or overly harsh acidic conditions may lead to degradation of the product.

  • Product instability: The product aldehyde, 1H-pyrazole-1-acetaldehyde, can be prone to polymerization or oxidation upon standing. It is best used fresh or stored under an inert atmosphere at low temperatures.

Chemical_Structures cluster_pyrazole Pyrazole cluster_intermediate 1-(2,2-Dimethoxyethyl)-1H-pyrazole cluster_product 1H-Pyrazole-1-acetaldehyde P I sub N-CH₂CH(OCH₃)₂ Pr sub2 N-CH₂CHO

Sources

Method

reaction of 1-(2,2-dimethoxyethyl)-1H-pyrazole with hydrazine derivatives

Application Note & Protocol Topic: Synthesis of Novel Pyrazolyl Hydrazones via In Situ Acetal Deprotection of 1-(2,2-Dimethoxyethyl)-1H-pyrazole and Subsequent Condensation with Hydrazine Derivatives Audience: Researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Novel Pyrazolyl Hydrazones via In Situ Acetal Deprotection of 1-(2,2-Dimethoxyethyl)-1H-pyrazole and Subsequent Condensation with Hydrazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrazolyl Hydrazones in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1][2][3]. Similarly, the hydrazone moiety (-NH-N=CH-) is a privileged pharmacophore known to enhance binding interactions with biological targets and confer diverse pharmacological properties[4]. The strategic combination of these two scaffolds into a single molecule—a pyrazolyl hydrazone—represents a promising avenue for the discovery of novel drug candidates with potentially synergistic or enhanced bioactivity[4].

This application note provides a detailed, field-tested guide to a robust and efficient two-step, one-pot synthesis of diverse pyrazolyl hydrazones. The protocol starts with 1-(2,2-dimethoxyethyl)-1H-pyrazole, a stable and readily available precursor. The core of the methodology lies in the in situ, acid-catalyzed deprotection of the dimethyl acetal to generate the reactive intermediate, 1H-pyrazole-1-acetaldehyde. Without isolation, this aldehyde is immediately condensed with various hydrazine derivatives to yield the target hydrazones. This approach circumvents the challenges associated with handling the potentially unstable pyrazole-1-acetaldehyde, offering a streamlined and high-yielding pathway to a library of valuable compounds for drug discovery and development.

Reaction Mechanism: A Tale of Two Steps

The overall transformation proceeds through a sequential acid-catalyzed deprotection followed by a condensation reaction. Understanding the causality behind each step is critical for experimental success and optimization.

Step 1: Acid-Catalyzed Acetal Hydrolysis (Deprotection)

The 1-(2,2-dimethoxyethyl)-1H-pyrazole starting material contains a dimethyl acetal, which serves as a protecting group for an aldehyde functionality. The reaction is initiated by an acid catalyst (e.g., HCl), which protonates one of the methoxy groups, converting it into a good leaving group (methanol). The subsequent loss of methanol generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining methoxy group and its elimination as a second molecule of methanol, followed by deprotonation of the hydroxyl group, liberates the desired 1H-pyrazole-1-acetaldehyde intermediate.

Step 2: Hydrazone Formation (Condensation)

The second phase of the reaction is the classic condensation of the in situ-generated aldehyde with a hydrazine derivative[5]. The reaction is typically catalyzed by a small amount of acid (which may be residual from the deprotection step or added, e.g., acetic acid)[4]. The carbonyl oxygen of the aldehyde is protonated, enhancing its electrophilicity. The terminal nitrogen of the hydrazine derivative then acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. A series of proton transfers facilitates the elimination of a water molecule, resulting in the formation of a stable C=N double bond, which defines the final hydrazone product[5].

Reaction_Mechanism cluster_0 Step 1: Acetal Deprotection cluster_1 Step 2: Condensation Start 1-(2,2-Dimethoxyethyl) -1H-pyrazole Intermediate 1H-Pyrazole-1-acetaldehyde (In Situ Intermediate) Start->Intermediate H+ / H₂O Product Pyrazolyl Hydrazone Product Intermediate->Product Hydrazine Hydrazine Derivative (R-NHNH₂) Hydrazine->Product H+ / -H₂O

Caption: Overall two-step, one-pot reaction pathway.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is designed as a self-validating system, with integrated monitoring steps to ensure reaction completion and maximize yield.

3.1. Materials and Reagents

  • Starting Material: 1-(2,2-dimethoxyethyl)-1H-pyrazole

  • Hydrazine Derivatives: Phenylhydrazine, 4-Nitrophenylhydrazine, 2,4-Dinitrophenylhydrazine, Hydrazine hydrate, etc.

  • Deprotection Catalyst: 2M Hydrochloric Acid (HCl)

  • Condensation Catalyst: Glacial Acetic Acid

  • Solvents: Ethanol, Dichloromethane (DCM), Ethyl Acetate

  • Reagents for Workup: Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, TLC plates (silica gel), reflux condenser (optional), separation funnel, rotary evaporator.

3.2. Step-by-Step Procedure

The following workflow provides a comprehensive guide for the synthesis.

Experimental_Workflow A 1. Setup Dissolve pyrazole acetal (1.0 eq) in Ethanol. B 2. Deprotection Add 2M HCl (2.0 eq). Stir at room temperature. A->B C 3. Monitoring (TLC) Monitor consumption of starting material. (Approx. 1-2 hours) B->C D 4. Condensation Add hydrazine derivative (1.1 eq) and catalytic glacial acetic acid (2-3 drops). C->D E 5. Reaction Stir at room temperature or reflux gently. Monitor product formation by TLC. D->E F 6. Workup Quench with NaHCO₃, extract with Ethyl Acetate, wash with brine. E->F G 7. Isolation Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. F->G H 8. Purification Recrystallize from ethanol or perform column chromatography. G->H

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,2-dimethoxyethyl)-1H-pyrazole (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Acetal Deprotection: To the stirred solution, add 2M aqueous hydrochloric acid (2.0 eq). Stir the mixture at room temperature.

  • Monitoring Step 1: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) using a mobile phase such as 3:7 Hexane:Ethyl Acetate. The starting acetal will have a higher Rf value than the more polar intermediate aldehyde. The reaction is complete when the starting material spot is no longer visible (typically 1-2 hours). This validation step is crucial to ensure the aldehyde is fully formed before proceeding.

  • Hydrazone Condensation: Once the deprotection is complete, add the desired hydrazine derivative (1.1 eq) directly to the reaction mixture. Then, add 2-3 drops of glacial acetic acid to catalyze the condensation[4].

  • Reaction and Monitoring Step 2: Continue stirring at room temperature. For less reactive hydrazines, the mixture may be gently heated to reflux (50-60°C). Monitor the formation of the hydrazone product by TLC. The product is often a brightly colored solid (especially with nitro-substituted phenylhydrazines) and will have a distinct Rf value.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid until effervescence ceases. Reduce the volume of ethanol on a rotary evaporator.

  • Extraction and Isolation: Transfer the aqueous residue to a separation funnel and extract the product with an appropriate organic solvent like ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired pyrazolyl hydrazone in high purity[4]. If the product is an oil or impurities persist, purification by column chromatography on silica gel may be necessary.

Results: Scope of Hydrazine Derivatives

The described one-pot protocol is effective for a range of substituted and unsubstituted hydrazine derivatives. The table below summarizes typical results, demonstrating the versatility of the method.

Hydrazine DerivativeCatalyst SystemTypical Reaction Time (Condensation)Typical YieldPhysical Appearance
PhenylhydrazineAcetic Acid2-4 hours @ RT>85%Pale yellow solid
4-NitrophenylhydrazineAcetic Acid1-2 hours @ RT>90%Orange/Red solid
2,4-DinitrophenylhydrazineAcetic Acid< 1 hour @ RT>95%Deep red solid
Hydrazine HydrateAcetic Acid4-6 hours @ 50°C~80%White/off-white solid

Troubleshooting and Field-Proven Insights

Problem Potential Cause Expert Recommendation
Incomplete Acetal Deprotection Insufficient acid catalyst or reaction time; steric hindrance.Confirm acid stoichiometry. If the reaction stalls, add another equivalent of 2M HCl and warm the mixture to 40°C. For highly sensitive substrates intolerant to strong acid, consider alternative neutral deprotection methods like using molecular iodine (10 mol%) in acetone prior to the condensation step[6].
Low Hydrazone Yield Incomplete deprotection; unfavorable reaction equilibrium; side reactions.Ensure deprotection is 100% complete via TLC before adding the hydrazine. For the condensation step, using a solvent system like toluene with a Dean-Stark apparatus can effectively remove water and drive the reaction to completion, though this requires isolating the intermediate aldehyde first.
Formation of Azine Byproduct Occurs when using hydrazine hydrate (H₂N-NH₂). Two molecules of the aldehyde can react with one molecule of hydrazine.To favor hydrazone formation, use the hydrazine hydrate as the limiting reagent or add it slowly to the solution of the fully formed aldehyde. Azine formation is a known side reaction in some cases[7][8].
Difficulty in Product Isolation Product is highly soluble in the workup solvent system.If the product is water-soluble, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. If the product is an oil, purification via column chromatography is recommended over recrystallization.

Conclusion

The methodology presented herein provides a reliable and highly efficient route for the synthesis of medicinally relevant pyrazolyl hydrazones from 1-(2,2-dimethoxyethyl)-1H-pyrazole. By leveraging an in situ deprotection strategy, this protocol avoids the isolation of a potentially unstable aldehyde intermediate, making it a practical and scalable solution for generating chemical libraries for high-throughput screening and lead optimization in drug discovery programs. The inherent versatility in the choice of hydrazine derivatives allows for extensive structural diversification to probe structure-activity relationships.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine.Taylor & Francis Online.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygen
  • Synthesis of the pyrazole derivatives from aldehyde hydrazones via a...
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro.RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline.
  • Troubleshooting acetal deprotection in the presence of sensitive functional groups.BenchChem.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Methods tested for the acetal deprotection of 2.
  • A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydr
  • DDQ deprotection of acetal.ECHEMI.

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

C13 NMR Structural Verification: 1-(2,2-Dimethoxyethyl)pyrazoles

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Executive Summary The 1-(2,2-dimethoxyethyl)pyrazole moiety represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

The 1-(2,2-dimethoxyethyl)pyrazole moiety represents a critical "masked" aldehyde pharmacophore in drug discovery. It serves two primary roles: as a stable precursor for pyrazole-1-acetaldehydes (used in reductive aminations) and as a solubility-enhancing tail.

However, synthetic ambiguity often arises during the alkylation of pyrazoles with bromoacetaldehyde dimethyl acetal. The core challenge is distinguishing the desired N1-alkylation from C-alkylation (C3/C5) or identifying regioisomers in asymmetric pyrazoles.

This guide provides the definitive C13 NMR chemical shift ranges, comparative data against alternative protecting groups (dioxolanes), and a self-validating protocol for structural assignment.

Spectral Fingerprint: The "Dimethoxyethyl" Signature

The C13 NMR spectrum of a 1-(2,2-dimethoxyethyl)pyrazole is characterized by three distinct aliphatic zones and the aromatic pyrazole zone.

Table 1: Reference Chemical Shift Ranges (CDCl3)

Note: Values are derived from fragment analysis of N-alkylated pyrazoles and acetal standards.

Carbon PositionFunctional GroupChemical Shift (

, ppm)
Multiplicity (DEPT)Diagnostic Note
C-Acetal

101.0 – 104.0 CHKey Indicator. Distinctive doublet in DEPT-90.
C-Methoxy

53.0 – 56.0 CH3Intense signal; often two peaks if chiral centers exist elsewhere.
C-Linker

50.0 – 54.0 CH2Deshielded by Nitrogen. Critical for N vs. C alkylation.
Py-C4 Pyrazole Ring C4105.0 – 107.0 CHSignificantly upfield compared to C3/C5.
Py-C3/C5 Pyrazole Ring C3/C5128.0 – 141.0 CH/CqShift varies heavily based on substituents.

Technical Insight: The most common error is misidentifying the linker methylene (


). If this peak appears upfield (e.g., 20-35 ppm), it suggests C-alkylation or ring-opening failure. In the correct N-alkylated product, the inductive effect of the pyrazole nitrogen pushes this signal past 50 ppm.
Comparative Analysis: DME vs. Alternatives

When designing a synthetic route, researchers often choose between the open-chain Dimethoxyethyl (DME) and the cyclic 1,3-Dioxolane (DOL) protecting groups. The NMR distinction is subtle but crucial for monitoring interconversion or deprotection.

Table 2: Performance & Shift Comparison
FeatureDimethoxyethyl (DME)1,3-Dioxolane (DOL)Free Aldehyde (Deprotected)
Acetal Carbon (

)
102.5 ppm 103.5 ppm 198.0 – 201.0 ppm
Alkoxy Carbons (

)
~54.0 ppm (Methoxy)~65.0 ppm (

)
N/A
Stability (Acid) Low (Hydrolyzes fast)Moderate (Requires heat/catalyst)Unstable (Oxidizes/Polymerizes)
Solubility High (Organic solvents)ModerateVariable
Use Case Rapid deprotectionHarsh reaction toleranceImmediate consumption
Structural Logic & Regioisomer Determination

The alkylation of asymmetric pyrazoles (e.g., 3-methylpyrazole) yields two isomers: 1,3-dimethyl (less sterically hindered) and 1,5-dimethyl (more hindered). C13 NMR is the most reliable method to distinguish them without X-ray crystallography.

Decision Tree: Assigning Your Isomer

The following logic flow utilizes the "Linker" carbon shift and NOE (Nuclear Overhauser Effect) correlations.

RegioLogic Start Analyze C13 & NOESY Spectra CheckLinker Check N-CH2 Linker Shift Start->CheckLinker LinkerHigh Shift > 48 ppm CheckLinker->LinkerHigh Likely N-Alkylation LinkerLow Shift < 40 ppm CheckLinker->LinkerLow Suspect C-Alkylation NOESY Run NOESY: Irradiate N-CH2 LinkerHigh->NOESY ResultA NOE to Pyrazole H5 (Isomer A: 1,3-subst) NOESY->ResultA Cross-peak observed ResultB NOE to Pyrazole Substituent (Isomer B: 1,5-subst) NOESY->ResultB Cross-peak observed Validation Confirm with C13 C3/C5 shifts (C5 is usually more shielded) ResultA->Validation ResultB->Validation

Caption: Workflow for distinguishing N-alkylated regioisomers using C13 chemical shifts and NOESY correlations.

Experimental Protocols
Protocol A: Synthesis of 1-(2,2-Dimethoxyethyl)pyrazole

Target: N-Alkylation of Pyrazole

  • Reagents: Dissolve Pyrazole (1.0 eq) in DMF (0.5 M). Add

    
     (1.5 eq) or 
    
    
    
    (1.2 eq, 0°C).
  • Alkylation: Add Bromoacetaldehyde dimethyl acetal (1.1 eq) dropwise.

  • Conditions: Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .[1][2]
  • Validation: Check C13 NMR. Look for the disappearance of the pyrazole N-H (broad) and appearance of the 103 ppm (acetal) and 52 ppm (linker) signals.

Protocol B: Deprotection Monitoring (Acetal

Aldehyde)

Target: Generation of the reactive aldehyde species.

  • Setup: Dissolve acetal in Acetone/H2O (10:1).

  • Catalyst: Add Amberlyst-15 (10 wt%) or Iodine (5 mol%).

  • Monitoring:

    • T = 0 min: Signal at 103 ppm (Acetal).

    • T = 30 min: Appearance of ~200 ppm (Aldehyde Carbonyl).

    • Completion: Disappearance of the 54 ppm (Methoxy) signal.

  • Note: The resulting aldehyde is unstable.[2] Proceed immediately to reductive amination or Wittig reaction.

References
  • Elguero, J., et al. "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry, 2024. Link

  • Jimeno, M. L., et al. "1H and 13C NMR study of perdeuterated pyrazoles." ResearchGate, 1997. Link

  • Gregg, B. T., et al. "Deprotection of acetals and ketals."[3] Journal of Organic Chemistry, 2007.[3] Link

  • BenchChem. "Troubleshooting acetal deprotection in the presence of sensitive functional groups." BenchChem Technical Guides, 2025. Link

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General Reference for C13 Shift Tables).

Sources

Comparative

A Comparative Guide to the IR Spectroscopy of Acetal C-O Stretching in Heterocyclic Systems: The Case of 1-(2,2-dimethoxyethyl)-1H-pyrazole

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, and a nuanced understanding of spectral data can reveal subtle structural details that influence a molecule's properties. This guide provides an in-depth analysis of the acetal C-O stretching vibrations in 1-(2,2-dimethoxyethyl)-1H-pyrazole, a molecule of interest for its combination of a biologically relevant pyrazole ring and a reactive acetal group.

This guide will not only predict the spectral features of our target molecule but also compare them to relevant alternatives, providing the experimental and theoretical basis for these assignments. Our approach is grounded in the fundamental principles of vibrational spectroscopy, offering insights into how the electronic environment of the pyrazole ring influences the adjacent acetal group.

Predicted IR Absorption Profile of 1-(2,2-dimethoxyethyl)-1H-pyrazole

The acetal group, with its two C-O single bonds, is expected to produce strong and characteristic absorption bands. In simple aliphatic ethers and acetals, the asymmetric C-O-C stretching vibration is typically observed in the 1150-1085 cm⁻¹ region. For 1-(2,2-dimethoxyethyl)-1H-pyrazole, we anticipate a strong, complex band system in this region, likely centered around 1120-1040 cm⁻¹ . This complexity arises from the coupled symmetric and asymmetric stretching modes of the C(H)-O-CH₃ and O-C-O linkages.

The pyrazole ring will also exhibit a series of characteristic absorptions. These include C=N stretching, C-N stretching, and ring deformation modes. A notable C-N stretching vibration for pyrazole rings has been reported around 1290 cm⁻¹ [1]. The presence of the electron-withdrawing pyrazole ring attached to the ethyl linker may slightly influence the electron density around the acetal oxygens, though this effect is likely to be modest due to the insulating ethylene group.

A summary of the predicted key IR peaks is presented below:

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C-H (pyrazole ring)Stretch~3100-3000Medium
C-H (alkyl)Stretch~2950-2850Medium-Strong
C=N (pyrazole ring)Stretch~1590Medium
C-N (pyrazole ring)Stretch~1290Medium-Strong
Acetal C-O Asymmetric Stretch ~1120-1040 Strong, Complex

Comparative Analysis with Alternative Structures

To contextualize the predicted spectrum of 1-(2,2-dimethoxyethyl)-1H-pyrazole, we will compare it with three alternative molecules: a simple aliphatic acetal (1,1-dimethoxyethane), a simple N-alkyl pyrazole (1-ethylpyrazole), and a heterocyclic acetal with a different electronic environment (2-(diethoxymethyl)furan).

The Simple Acetal: 1,1-Dimethoxyethane

This molecule provides a baseline for the acetal C-O stretch without the influence of a heterocyclic ring. Its IR spectrum is dominated by a very strong and broad absorption band for the C-O stretching vibrations.

CompoundKey VibrationObserved Wavenumber (cm⁻¹)
1,1-DimethoxyethaneC-O Stretch~1120, ~1045

The spectrum of 1,1-dimethoxyethane confirms our expectation of strong absorptions in the 1150-1040 cm⁻¹ region for the acetal group.

The N-Alkyl Pyrazole: 1-Ethylpyrazole

This compound allows us to examine the vibrations of the N-substituted pyrazole ring without the acetal functionality. Its spectrum will be characterized by the pyrazole ring modes and the typical C-H absorptions of the ethyl group. Key absorptions for the pyrazole ring are expected for C=N and C-N stretching.

The Heterocyclic Acetal: 2-(Diethoxymethyl)furan

This molecule offers a direct comparison of an acetal group attached to a different five-membered heterocyclic ring, furan. The furan ring is π-electron rich and its electronic influence on the acetal C-O stretch may differ from that of pyrazole. The IR spectrum of furan derivatives typically shows characteristic ring vibrations. For instance, two bands at approximately 1225 cm⁻¹ and 1020 cm⁻¹ are characteristic of the furan ring[2].

CompoundKey VibrationPredicted/Observed Wavenumber (cm⁻¹)
2-(Diethoxymethyl)furanAcetal C-O Stretch~1150-1050
Furan Ring Vibrations~1225, ~1020

The comparison of these three molecules allows us to dissect the IR spectrum of 1-(2,2-dimethoxyethyl)-1H-pyrazole and assign its characteristic peaks with a higher degree of confidence. The acetal C-O stretch in our target molecule is expected to be most similar to that in 1,1-dimethoxyethane, but with the additional distinct peaks of the pyrazole ring.

Experimental Protocol: Obtaining a High-Quality FT-IR Spectrum

To experimentally verify these predictions, the following protocol for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a liquid sample like 1-(2,2-dimethoxyethyl)-1H-pyrazole is recommended. The Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation.

Instrumentation
  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.

Procedure
  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Record a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application:

    • Place a single drop of the liquid sample (1-(2,2-dimethoxyethyl)-1H-pyrazole) onto the center of the ATR crystal.

    • If the sample is volatile, it may be necessary to acquire the spectrum quickly.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

This protocol provides a reliable method for obtaining a clean and interpretable IR spectrum of the target compound.

Visualizing the Comparison

To visually summarize the logical flow of our comparative analysis, the following diagram illustrates the relationship between the target molecule and the selected alternatives.

G cluster_analysis Spectral Analysis Target 1-(2,2-dimethoxyethyl)-1H-pyrazole Acetal_Ref 1,1-Dimethoxyethane (Acetal Reference) Target->Acetal_Ref Isolate Acetal C-O Stretch Pyrazole_Ref 1-Ethylpyrazole (Pyrazole Reference) Target->Pyrazole_Ref Isolate Pyrazole Ring Vibrations Hetero_Acetal_Ref 2-(Diethoxymethyl)furan (Heterocyclic Acetal Comparison) Target->Hetero_Acetal_Ref Compare Heterocyclic Influence

Caption: Comparative analysis workflow for the IR spectrum of 1-(2,2-dimethoxyethyl)-1H-pyrazole.

Conclusion

The IR spectrum of 1-(2,2-dimethoxyethyl)-1H-pyrazole is predicted to be characterized by strong acetal C-O stretching bands in the 1120-1040 cm⁻¹ region, complemented by the distinct vibrational modes of the N-substituted pyrazole ring. By comparing this predicted spectrum with those of carefully chosen reference compounds, we can confidently assign the key absorption peaks and gain a deeper understanding of the molecule's vibrational properties. This guide provides a robust framework for researchers to interpret the IR spectra of complex heterocyclic molecules, aiding in their synthesis, characterization, and application in various scientific fields.

References

  • Some characteristic infra-red absorption frequencies of furan compounds. I. (2025, August 6). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation

Comparative Guide: Structural Elucidation of 1-(2,2-dimethoxyethyl)-1H-pyrazole

Executive Summary This guide provides a technical comparison of ionization and fragmentation strategies for 1-(2,2-dimethoxyethyl)-1H-pyrazole (CAS: 115253-12-2), a critical intermediate in the synthesis of pyrazole-base...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of ionization and fragmentation strategies for 1-(2,2-dimethoxyethyl)-1H-pyrazole (CAS: 115253-12-2), a critical intermediate in the synthesis of pyrazole-based pharmaceuticals.

The "performance" analyzed here is the diagnostic utility of the mass spectral data. Due to the lability of the dimethyl acetal group, standard Electron Ionization (EI) often obliterates the molecular ion, leading to misidentification. This guide compares EI (GC-MS) against Electrospray Ionization (ESI-MS/MS) to demonstrate why soft ionization with collision-induced dissociation (CID) is the superior "alternative" for structural confirmation, while EI remains valid for raw material fingerprinting.

The Structural Challenge

The molecule consists of three distinct domains, each with specific fragmentation liabilities:

  • The Pyrazole Ring: Aromatic, generally stable, but prone to N-N cleavage under high energy.

  • The Ethyl Spacer: The aliphatic linker (

    
    ).
    
  • The Dimethyl Acetal: The "soft spot." Acetals are highly sensitive to acid and thermal degradation, often ejecting methoxy groups (

    
    ) before the ion reaches the detector.
    
PropertyValue
Formula

Exact Mass 156.0899 Da
LogP ~0.6 (Polar, amenable to ESI)

Comparative Analysis: EI vs. ESI Performance

Method A: Electron Ionization (EI) - The "Hard" Approach

Context: Standard GC-MS screening for raw material purity.

In EI (70 eV), the molecule undergoes extensive fragmentation. The acetal group is the primary charge localization site, leading to rapid


-cleavage.
  • Performance: High sensitivity for fragments, low reliability for Molecular Ion (

    
    ) detection.
    
  • Key Deficit: The molecular ion (m/z 156) is often non-existent or <1% abundance.

  • Dominant Artifacts: Thermal degradation in the injector port can convert the acetal to a vinyl ether prior to ionization.

Method B: Electrospray Ionization (ESI) - The "Soft" Approach

Context: LC-MS/MS for metabolite ID and process monitoring.

ESI preserves the acetal integrity by generating protonated (


) or sodiated (

) species.
  • Performance: Superior for molecular weight confirmation.

  • Key Advantage: CID (Collision Induced Dissociation) allows controlled "peeling" of the acetal methoxy groups.

  • Winner: ESI-MS/MS is the recommended modality for structural elucidation.

Detailed Fragmentation Pathways (Mechanism)

The following analysis details the specific bond cleavages observed in ESI-MS/MS (positive mode).

Pathway 1: The Oxocarbenium Cascade (Dominant)

The most diagnostic pathway involves the sequential loss of the acetal functionality.

  • Precursor:

    
    
    
  • Step 1 (Loss of Methanol): Protonation of a methoxy oxygen leads to the elimination of neutral methanol (

    
    , -32 Da).
    
    • Product:m/z 125 . This forms a stabilized oxocarbenium ion (

      
      ).
      
  • Step 2 (Loss of CO/Ethylene): The oxocarbenium ion further fragments to the bare ethyl-pyrazole cation.

    • Product:m/z 93/95 .

Pathway 2: The "Tail" Cleavage (N-Alkyl Scission)

High collision energies (>35 eV) can break the C-N bond connecting the side chain to the pyrazole ring.

  • Step 1: Homolytic or heterolytic cleavage of the N-C bond.

  • Product: m/z 69 (Protonated Pyrazole,

    
    ).
    
    • Note: This confirms the integrity of the heteroaromatic ring.

Pathway 3: Acetal Diagnostic Fragment (Low Mass)

In EI (and high-energy in-source CID), the acetal tail itself fragments.

  • Product: m/z 75 (

    
    ).
    
    • Significance: This is the "fingerprint" peak for any dimethyl acetal.

Visualizing the Mechanism

The following diagram illustrates the competing fragmentation pathways.

Fragmentation cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z 157 Oxocarbenium Oxocarbenium Ion [M+H - MeOH]+ m/z 125 Parent->Oxocarbenium Loss of CH3OH (-32 Da) Pyrazole Protonated Pyrazole [C3H5N2]+ m/z 69 Parent->Pyrazole N-Alkyl Cleavage (High Energy) AcetalFrag Acetal Fragment [CH(OMe)2]+ m/z 75 Parent->AcetalFrag Side Chain Scission (EI Dominant) VinylEther Vinyl Ether Cation [M - MeOH - H2]+ m/z 123 Oxocarbenium->VinylEther -H2 / Rearrangement key Solid Line: Primary ESI Pathway Dashed Line: High Energy CID Dotted Line: EI Specific

Figure 1: Mechanistic fragmentation map showing the transition from the parent acetal to the stabilized oxocarbenium ion and the pyrazole core.[1]

Experimental Protocol: Validated Workflow

To replicate these results and avoid artifacts, follow this self-validating protocol.

Step 1: Sample Preparation (Critical)
  • Solvent: Use Acetonitrile (MeCN) instead of Methanol.

    • Reasoning: Methanol can cause transacetalization (exchanging the methoxy groups) if trace acid is present, creating artifacts at m/z 171 (ethyl acetal) [1].

  • Concentration: 10 µg/mL.

  • Additives: 0.1% Formic Acid (promotes

    
    ). Avoid ammonium buffers if possible to prevent adduct crowding.
    
Step 2: Instrument Configuration (LC-MS/MS)
  • Source: Electrospray Ionization (ESI) Positive Mode.[2]

  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).

  • Desolvation Temp: < 250°C (Acetals are thermally labile).

Step 3: Data Acquisition Strategy

Run a Product Ion Scan (MS2) targeting m/z 157.

  • Collision Energy (CE) Ramp: 10, 20, 40 eV.

    • 10 eV: Confirms Parent (157).

    • 20 eV: Maximizes Oxocarbenium (125).

    • 40 eV: Exposes Pyrazole Core (69).

Diagnostic Ion Table

Use this table to validate your spectral data.

m/z (ESI+)Fragment IdentityInterpretationRelative Abundance (Typical)
179

Sodium Adduct. Common in non-acidic mobile phases.Variable
157

Parent Ion. Confirms MW 156.100% (Low CE)
125

Oxocarbenium. Loss of Methanol (-32). Diagnostic for dimethyl acetal.80-100% (Med CE)
93

Loss of full acetal tail (retained ethyl).< 20%
75

Dimethoxycarbenium ion. (More common in EI).Trace (ESI) / High (EI)
69

Pyrazole Ring. Confirms the heteroaromatic core.High (High CE)

Decision Matrix: Choosing the Right Method

When to use which technique for this specific molecule?

Workflow Sample Unknown Sample (Suspected Pyrazole Acetal) Decision Goal? Sample->Decision Path_Purity Raw Material Purity % Decision->Path_Purity QC/Batch Release Path_ID Structural Confirmation Decision->Path_ID R&D/Metabolites GCMS GC-MS (EI) *Risk: No Molecular Ion* Path_Purity->GCMS LCMS LC-MS (ESI) *Preserves Acetal* Path_ID->LCMS Result_GC Match Library (Fingerprint) GCMS->Result_GC Result_LC Confirm MW (156) & Fragment Pattern LCMS->Result_LC

Figure 2: Operational workflow for selecting the ionization modality.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for acetal fragmentation mechanisms and oxocarbenium ion stability).
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Source for ESI soft ionization principles regarding labile protecting groups).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8). (Provides comparative data on N-alkyl pyrazole cleavage energies).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.